Cas no 1783644-77-8 (2-Bromo-7-hydroxy-1H-benzimidazole)

2-Bromo-7-hydroxy-1H-benzimidazole 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-7-hydroxy-1H-benzimidazole
-
- インチ: 1S/C7H5BrN2O/c8-7-9-4-2-1-3-5(11)6(4)10-7/h1-3,11H,(H,9,10)
- InChIKey: JJBLDGKMGHNVPY-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC2C(=CC=CC=2N1)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 48.9
2-Bromo-7-hydroxy-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061000446-250mg |
2-Bromo-7-hydroxy-1H-benzimidazole |
1783644-77-8 | 98% | 250mg |
$785.46 | 2022-04-02 | |
Alichem | A061000446-500mg |
2-Bromo-7-hydroxy-1H-benzimidazole |
1783644-77-8 | 98% | 500mg |
$1,186.41 | 2022-04-02 | |
Alichem | A061000446-1g |
2-Bromo-7-hydroxy-1H-benzimidazole |
1783644-77-8 | 98% | 1g |
$1,921.90 | 2022-04-02 |
2-Bromo-7-hydroxy-1H-benzimidazole 関連文献
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
7. Book reviews
-
8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
2-Bromo-7-hydroxy-1H-benzimidazoleに関する追加情報
Introduction to 2-Bromo-7-hydroxy-1H-benzimidazole (CAS No. 1783644-77-8)
2-Bromo-7-hydroxy-1H-benzimidazole is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential biological activities. With the CAS number 1783644-77-8, this compound is recognized for its role as a key intermediate in the synthesis of various pharmacologically active molecules. The benzimidazole core, a well-known scaffold in medicinal chemistry, contributes to its utility in developing drugs targeting a wide range of therapeutic areas.
The molecular structure of 2-Bromo-7-hydroxy-1H-benzimidazole consists of a bromine substituent at the 2-position and a hydroxyl group at the 7-position of the benzimidazole ring. This specific arrangement enhances its reactivity, making it a valuable building block for further chemical modifications. The presence of both bromine and hydroxyl groups allows for diverse functionalization pathways, including nucleophilic substitution reactions, which are commonly employed in drug discovery processes.
In recent years, 2-Bromo-7-hydroxy-1H-benzimidazole has been extensively studied for its potential applications in the development of antimicrobial and anticancer agents. The benzimidazole moiety is known to exhibit inhibitory effects on various enzymes and receptors, which are critical targets in many diseases. For instance, studies have shown that benzimidazole derivatives can interfere with DNA replication and transcription in cancer cells, making them promising candidates for oncology research.
One of the most compelling aspects of 2-Bromo-7-hydroxy-1H-benzimidazole is its role as a precursor in synthesizing novel compounds with enhanced biological activity. Researchers have leveraged its structural features to develop molecules that exhibit potent activity against pathogens such as bacteria and fungi. Additionally, its derivatives have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in inflammatory pathways. These findings underscore the importance of 2-Bromo-7-hydroxy-1H-benzimidazole in advancing therapeutic strategies for chronic inflammatory diseases.
The synthesis of 2-Bromo-7-hydroxy-1H-benzimidazole typically involves multi-step organic reactions starting from commercially available aromatic precursors. The bromination step at the 2-position is often achieved using brominating agents such as N-bromosuccinimide (NBS), while the hydroxyl group at the 7-position can be introduced through oxidation or hydrolysis reactions. These synthetic routes highlight the compound's accessibility and feasibility for large-scale production, which is crucial for industrial applications.
Recent advancements in computational chemistry have further facilitated the exploration of 2-Bromo-7-hydroxy-1H-benzimidazole's potential applications. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These simulations have guided the design of more effective derivatives by predicting binding affinities and optimizing pharmacokinetic properties. Such computational approaches are integral to modern drug discovery, enabling researchers to accelerate the development of novel therapeutics.
The pharmaceutical industry has taken notice of 2-Bromo-7-hydroxy-1H-benzimidazole due to its broad spectrum of activities and structural versatility. Several academic institutions and biotechnology companies are currently investigating its derivatives as potential candidates for clinical trials. The compound's ability to modulate multiple biological pathways makes it an attractive scaffold for developing combination therapies that could improve patient outcomes.
From a chemical biology perspective, 2-Bromo-7-hydroxy-1H-benzimidazole serves as a valuable tool for understanding enzyme mechanisms and metabolic pathways. Its derivatives have been used in enzyme inhibition studies to elucidate how certain proteins contribute to disease processes. This information is critical for designing targeted interventions that can disrupt harmful biological pathways without affecting normal cellular functions.
The environmental impact of synthesizing and using 2-Bromo-7-hydroxy-1H-benzimidazole is also a consideration in contemporary research. Efforts are being made to develop greener synthetic methods that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that pharmaceutical production remains environmentally responsible while meeting global demand for new drugs.
In conclusion, 2-Bromo-7-hydroxy-1H-benzimidazole (CAS No. 1783644-77-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, coupled with its role as an intermediate in synthesizing bioactive molecules, make it a cornerstone in drug development efforts targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a key player in advancing therapeutic solutions across multiple medical disciplines.
1783644-77-8 (2-Bromo-7-hydroxy-1H-benzimidazole) 関連製品
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 4090-60-2(1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide)
- 2734773-86-3(4-Bromo-2-methyl-2'-(trifluoromethyl)-1,1'-biphenyl)
- 682803-15-2(3-Amino-2-(3,4-dichlorobenzyl)propanoic acid)
- 1214365-20-4(3,5-Di(pyridin-4-yl)picolinonitrile)
- 1568124-18-4((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)
- 1805711-53-8(2-(3-Bromopropyl)-5-chloroanisole)
- 1428359-54-9(N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-5-methyl-1,2-oxazole-4-carboxamide)
- 1805936-00-8(2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)
- 37140-96-8(2-Methyl-N-(2-phenylethyl)prop-2-enamide)